N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8681002
InChI: InChI=1S/C19H23N3O5S/c1-3-13-21(14-4-2)28(26,27)18-11-7-16(8-12-18)20-19(23)15-5-9-17(10-6-15)22(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.5 g/mol

N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide

CAS No.:

Cat. No.: VC8681002

Molecular Formula: C19H23N3O5S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide -

Specification

Molecular Formula C19H23N3O5S
Molecular Weight 405.5 g/mol
IUPAC Name N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide
Standard InChI InChI=1S/C19H23N3O5S/c1-3-13-21(14-4-2)28(26,27)18-11-7-16(8-12-18)20-19(23)15-5-9-17(10-6-15)22(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
Standard InChI Key BSAYUQVFGNKOIT-UHFFFAOYSA-N
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 4-nitrobenzamide backbone linked to a dipropylsulfamoyl group at the para position of the phenyl ring. The nitro group (–NO₂) confers electron-withdrawing effects, while the sulfamoyl moiety (–SO₂NH–) enhances hydrogen-bonding capabilities. The dipropyl chains increase lipophilicity, improving membrane permeability compared to shorter-chain analogues.

Key Functional Groups:

  • Nitrobenzamide Core: Stabilizes aromatic interactions with biological targets.

  • Dipropylsulfamoyl Substituent: Modulates solubility and steric bulk, influencing receptor binding kinetics.

Synthesis and Manufacturing

Conventional Pathways

The synthesis of nitrobenzamide derivatives typically begins with nitrobenzoic acid. A patented method for 4-nitrobenzamide involves:

  • Chlorination: 4-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride.

  • Ammonolysis: The acid chloride is treated with concentrated ammonia to yield 4-nitrobenzamide .

Reaction Scheme:

4-Nitrobenzoic acid+SOCl24-Nitrobenzoyl chlorideNH34-Nitrobenzamide\text{4-Nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{NH}_3} \text{4-Nitrobenzamide}

Yield: ~90% under optimized conditions .

Catalytic Innovations

Recent advancements employ catalytic systems to enhance efficiency:

  • Catalysts: Boric acid or tetrabutoxytitanium.

  • Co-catalysts: Polyethylene glycol (PEG, MW 400–5000) improves reaction homogeneity .

Example Protocol:

  • Mix 4-nitrobenzoic acid (2.5 g), boric acid (0.4 g), and PEG-400 (2.28 g) in a solvent blend (mono-/diisopropylbenzene and toluene).

  • Heat to 160–165°C under ammonia flow.

  • Isolate product via filtration and washing .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound’s sulfamoyl group interacts with enzymatic active sites, mimicking endogenous sulfonamide-containing cofactors. For example:

  • DNA Methyltransferases (DNMTs): Analogues like N-phenyl-4-nitrobenzamide inhibit DNMTs, suggesting epigenetic modulation potential.

  • Carbonic Anhydrases: Sulfonamides are known inhibitors; the dipropyl chain may enhance isoform selectivity .

Comparative Analysis of Structural Analogues

Compound NameStructural FeaturesBiological Activity
N-(2,2-Diphenylethyl)-4-nitrobenzamideDiphenylethyl groupAntidiabetic (PPARγ agonism)
N-(3-Chlorophenethyl)-4-nitrobenzamideChlorophenethyl substituentAnticancer (apoptosis induction)
N-Phenyl-4-nitrobenzamidePhenyl groupDNMT inhibition

Key Differentiation: The dipropylsulfamoyl group in N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide enhances metabolic stability and blood-brain barrier penetration compared to analogues.

Applications in Drug Development

Lead Optimization

  • Solubility-Targeting Balance: The dipropyl chain optimizes logP values (~2.5), aligning with Lipinski’s rules for oral bioavailability.

  • Prodrug Potential: Nitro groups can be reduced in vivo to amine derivatives, enabling tumor-selective activation.

Non-Therapeutic Uses

  • Polymer Chemistry: Sulfonamide derivatives stabilize light-resistant dyes in polymers .

  • Agricultural Chemistry: Nitrobenzamides are explored as fungicides due to their redox activity .

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